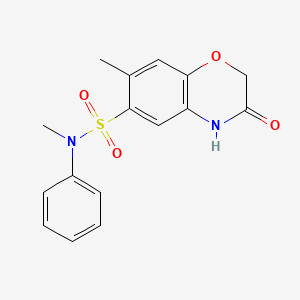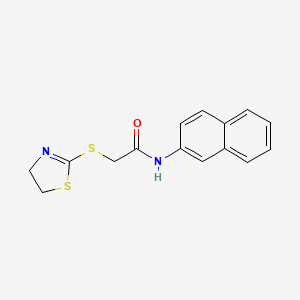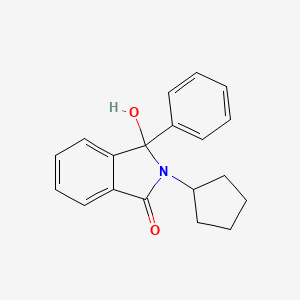![molecular formula C19H23N3O2 B4420777 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4420777.png)
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide
Descripción general
Descripción
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide, also known as BU-224, is a selective agonist of the κ-opioid receptor (KOR). It is a small molecule drug that has been developed for research purposes to study the physiological and biochemical effects of KOR activation.
Mecanismo De Acción
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide is a selective agonist of the KOR, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of KOR by this compound leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in hyperpolarization of neurons. This leads to a decrease in neurotransmitter release, which ultimately results in the physiological and biochemical effects of KOR activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-depressant effects. It has also been shown to reduce drug-seeking behavior and decrease the reinforcing effects of drugs of abuse. This compound has been shown to have a high affinity for KOR and a low affinity for other opioid receptors, which makes it a useful tool for studying the specific effects of KOR activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide has several advantages for lab experiments, including its high affinity for KOR, its selectivity for KOR over other opioid receptors, and its ability to cross the blood-brain barrier. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a short half-life, which requires frequent dosing in animal studies. Another limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide. One direction is to further study its effects on addiction and reward pathways. Another direction is to investigate its potential as a treatment for chronic pain, depression, and other neurological disorders. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans. Overall, this compound has the potential to be a valuable tool for studying the physiological and biochemical effects of KOR activation and for developing new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide has been used extensively in scientific research to study the physiological and biochemical effects of KOR activation. It has been shown to have analgesic, anti-inflammatory, and anti-depressant effects in animal models. This compound has also been used to study the role of KOR in addiction and reward pathways. It has been shown to reduce drug-seeking behavior and decrease the reinforcing effects of drugs of abuse.
Propiedades
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-3-13-22-16-9-5-4-8-15(16)21-18(22)11-6-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAMYTWOQKVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4420699.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4420710.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4420721.png)
![N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4420722.png)
![methyl 6-(3,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4420726.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420735.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420742.png)

![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4420783.png)
![1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420790.png)
![3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4420796.png)
